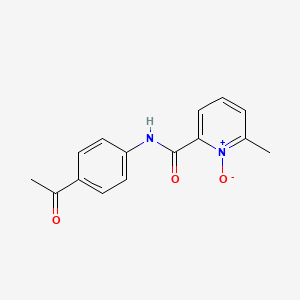
2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the pyridine ring and the acetylphenyl group in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Acetylphenyl Group: This step may involve Friedel-Crafts acylation or other suitable methods to introduce the acetyl group onto the phenyl ring.
Oxidation: The final step involves the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxidation states.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential biological activity due to its structural features.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The presence of the pyridine ring and acetylphenyl group may allow it to bind to specific sites, leading to biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxamide: A simpler analog without the acetylphenyl group.
N-(4-acetylphenyl)-6-methylpyridine: Lacks the carboxamide group.
Pyridine N-oxides: A class of compounds with similar oxidation states.
Uniqueness
2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide is unique due to the combination of the pyridine ring, carboxamide group, acetylphenyl group, and N-oxide functionality. This combination may confer unique reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
56414-60-9 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-6-methyl-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-3-5-14(17(10)20)15(19)16-13-8-6-12(7-9-13)11(2)18/h3-9H,1-2H3,(H,16,19) |
InChI Key |
SLOPDWNVLOXXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















